molecular formula C13H8ClN B8507757 5-(4-Chlorophenyl)-2-ethynylpyridine

5-(4-Chlorophenyl)-2-ethynylpyridine

Cat. No.: B8507757
M. Wt: 213.66 g/mol
InChI Key: SNBMDVKFHUISRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-2-ethynylpyridine is a useful research compound. Its molecular formula is C13H8ClN and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-ethynylpyridine

InChI

InChI=1S/C13H8ClN/c1-2-13-8-5-11(9-15-13)10-3-6-12(14)7-4-10/h1,3-9H

InChI Key

SNBMDVKFHUISRM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

43.66 g (156.0 mmol) of TBAF was added to a solution of 46.50 g (142.0 mmol) of 2-[(tert-butyldimethylsilanyl)ethynyl]-5-(4-chlorophenyl)pyridine in 1 L of DCM at RT and the mixture was stirred for 2 hours. The organic phase was washed with water, dried over sodium sulfate, and evaporated down in vacuo. The residue was stirred with DIPE, and the precipitate was filtered off and washed with PE. Yield: 26.0 g (86% of theoretical); C13H8ClN (M=213.662); calc.: molpeak (M+H)+: 214/216 (Cl); found: molpeak (M+H)+: 214/216 (Cl); Rf value: 0.30 (silica gel, cyc/EtOAc 4:1).
Name
Quantity
43.66 g
Type
reactant
Reaction Step One
Name
2-[(tert-butyldimethylsilanyl)ethynyl]-5-(4-chlorophenyl)pyridine
Quantity
46.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under an argon atmosphere 6.6 g (21.0 mmol) TBAF are added to a solution of 5.8 g (20.3 mmol) 5-(4-chloro-phenyl)-2-trimethylsilanylethynyl-pyridine in 200 mL DCM at 0° C. The reaction solution is stirred for 3 h, while the reaction temperature slowly rises to RT. It is added to 50 mL water and the organic phase is extracted four times with 50 mL water, dried over MgSO4 and filtered over activated charcoal. The solvent is eliminated i.vac. and further purification is carried out by column chromatography on silica gel (PE/EtOAc 1:1).
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
5-(4-chloro-phenyl)-2-trimethylsilanylethynyl-pyridine
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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